
2,6-Dicyclopropylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dicyclopropylpyrazine is a chemical compound belonging to the class of pyrazines, which are heterocyclic aromatic organic compounds. Pyrazines are known for their distinctive aroma and are often found in various natural and synthetic products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dicyclopropylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,6-dichloropyrazine with cyclopropylmagnesium bromide in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dicyclopropylpyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2,6-Dicyclopropylpyrazine has found applications in several scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the flavor and fragrance industry due to its aromatic properties.
Wirkmechanismus
The mechanism by which 2,6-Dicyclopropylpyrazine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganisms.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylpyrazine
2,6-Diethylpyrazine
2,6-Dipropylpyrazine
2,6-Dibutylpyrazine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
2,6-dicyclopropylpyrazine |
InChI |
InChI=1S/C10H12N2/c1-2-7(1)9-5-11-6-10(12-9)8-3-4-8/h5-8H,1-4H2 |
InChI-Schlüssel |
HLXJWPWFSXYCFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CN=CC(=N2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


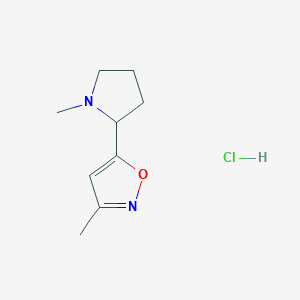
![(2R,4R)-1-[(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B15360956.png)

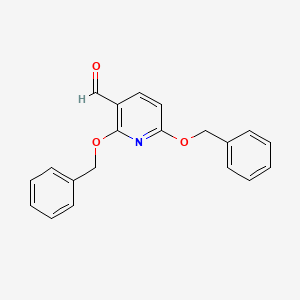

![(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)


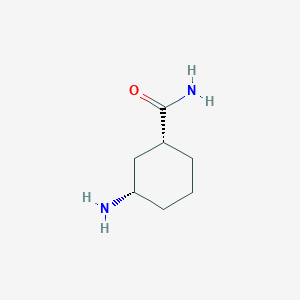


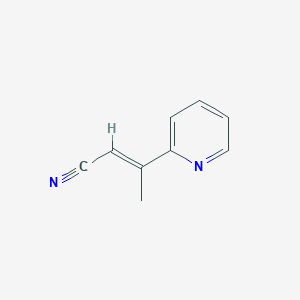
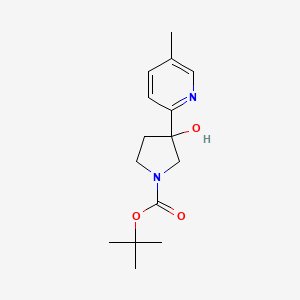
![tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B15361016.png)
